

Application Notes and Protocols: Synthesis of Methotrexate Derivatives

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Compound of Interest		
Compound Name:	Methoxtrexate	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various Methotrexate (MTX) derivatives. It is intended to serve as a comprehensive resource for researchers and scientists involved in the fields of medicinal chemistry, pharmacology, and drug development. The protocols outlined herein describe the synthesis of photo-cross-linking, fluorinated, and ferrocenyl-modified Methotrexate analogs, offering tools to investigate its mechanism of action and develop novel therapeutic agents.

Introduction to Methotrexate and its Derivatives

Methotrexate is a cornerstone of chemotherapy and the treatment of autoimmune diseases.[1] [2] It functions primarily as a potent competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[3][4][5] By blocking DHFR, Methotrexate leads to a depletion of intracellular tetrahydrofolate (THF), halting DNA and RNA synthesis and inducing cell cycle arrest, particularly in rapidly dividing cells.[3][6]

The development of Methotrexate derivatives aims to enhance its therapeutic index, overcome drug resistance, and elucidate its complex biological interactions. Modifications to the parent molecule can alter its binding affinity to DHFR, its cellular uptake and retention, and its metabolic fate.[2][7][8] This document details the synthesis of several key classes of MTX derivatives, providing protocols and comparative data to aid in their application.





Data Presentation: Comparative Analysis of Methotrexate Derivatives

The following tables summarize key quantitative data for the synthesized Methotrexate derivatives, facilitating a clear comparison of their biological activities and properties.

Table 1: Inhibitory Activity of Methotrexate Derivatives against Dihydrofolate Reductase (DHFR)



Derivativ e Class	Example Compoun d	Target Enzyme	Reported IC50	Reported Ki	Key Character istics	Referenc e
Photo- Cross- Linking	Nα-(4- Amino-4- deoxy-10- methylpter oyl)-Nε-(4- azidosalicyl)-L-lysine	DHFR	~2x less potent than MTX	Competitiv e	Generates a highly reactive nitrene intermediat e upon UV activation. [1]	[1]
Fluorinated	y- fluorometh otrexate (FMTX)	DHFR	Nearly equivalent to MTX	-	Exhibits greatly diminished ability to form poly- y- glutamates , potentially reducing toxicity.[7]	[7]
Lysine Conjugates	MTX-γ- lysine	DHFR	Inhibition decreased 3-fold relative to MTX	-	Increased number of lysine residues decreases cellular uptake.[9]	[9]
Ferrocenyl	Ferrocenyl- MTX Conjugate	DHFR	Moderate inhibitor	-	Able to overcome multidrug resistance in some cancer cell lines.[8]	[8]



Table 2: Cytotoxicity and In Vivo Efficacy of Methotrexate Derivatives

Derivativ e Class	Example Compoun d	Cell Line	Reported IC50 / ED50	In Vivo Model	Reported Efficacy	Referenc e
Fluorinated	Fluorinated MTX derivative	EL4 cells	>100 µM (compared to 1.57 µM for MTX)	Adjuvant arthritis in rats	Significant reduction in paw swelling.	[10]
Aza Homologue s	Aza homologue of MTX	CCRF- CEM cells	Less cytotoxic than MTX	L-1210 leukemia in mice	%ILS = 55% (compared to 88% for MTX)	[11]
8-Alkyl-7,8- dihydro	8-Alkyl-7,8- dihydro- MTX	CCRF- CEM cells	-	L-1210 leukemia in mice	Some antileukemi c activity.	[12]
Lysine Conjugates	MTX-γ- (Lys)1-3	L1210 cells	Toxicity decreased up to 120- fold relative to MTX	L1210 leukemic mice	ILS of 80- 100% at 40 mg/kg.	[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key Methotrexate derivatives.

Synthesis of Photo-Cross-Linking Methotrexate Derivatives (Aryl Azide)

This protocol describes a generalized procedure for synthesizing an aryl azide-containing Methotrexate derivative by coupling an azido-functionalized acylating agent to a lysine side chain of a Methotrexate analogue.[1]



Materials:

- Methotrexate-y-lysine
- N-Hydroxysuccinimide (NHS) ester of 4-azidosalicylic acid
- Anhydrous Dimethylformamide (DMF)
- Triethylamine (TEA)
- Diethyl ether
- Standard laboratory glassware
- Reverse-phase high-performance liquid chromatography (HPLC) system

Procedure:

- Activation of the Photoreactive Group: Dissolve the N-Hydroxysuccinimide (NHS) ester of 4azidosalicylic acid in anhydrous DMF.[1]
- Coupling Reaction: In a separate flask, dissolve Methotrexate-γ-lysine in anhydrous DMF and add triethylamine to act as a base. Slowly add the activated aryl azide solution to the Methotrexate solution.[1]
- Reaction Monitoring: Stir the reaction mixture at room temperature, protected from light, for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
- Work-up and Purification: Once the reaction is complete, precipitate the crude product by adding the reaction mixture to cold diethyl ether. Collect the precipitate by centrifugation or filtration.[1] Purify the crude product using reverse-phase HPLC to obtain the final Nα-(4-Amino-4-deoxy-10-methylpteroyl)-Nε-(4-azidosalicyl)-L-lysine derivative.[1]
- Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

Synthesis of γ -Fluoromethotrexate (FMTX)



The synthesis of γ -fluoromethotrexate involves the introduction of a fluorine atom at the γ -position of the glutamate moiety. While a detailed step-by-step protocol is not provided in the searched literature, the general strategy involves the synthesis of γ -fluoroglutamic acid, which is then coupled to the pteroic acid backbone of Methotrexate.[7][10]

Conceptual Steps:

- Synthesis of γ-fluoroglutamic acid: This is a key intermediate. Its synthesis often involves specialized fluorination reagents and stereoselective methods to obtain the desired enantiomer.
- Coupling to Pteroic Acid: The synthesized γ-fluoroglutamic acid is then coupled to 4-amino-4-deoxy-N¹⁰-methylpteroic acid using standard peptide coupling techniques.
- Purification and Characterization: The final product is purified by chromatographic methods and characterized by spectroscopic analysis.

Synthesis of Ferrocenyl-Methotrexate Conjugates

This protocol outlines the synthesis of Methotrexate derivatives incorporating a ferrocenyl moiety, which has been shown to overcome multidrug resistance.[8][13]

Materials:

- rac-N-Fmoc-2-aminomethyl-1-ferrocenecarboxylic acid
- · 2-chlorotrityl resin
- Fmoc-protected amino acids
- Diisopropylethylamine (DIPEA)
- 20% Piperidine in DMF
- Methotrexate (MTX-OH)
- 1-Hydroxybenzotriazole (HOBt)



- N,N'-Diisopropylcarbodiimide (DIC)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Preparative HPLC system

Procedure:

- Resin Preparation: Swell the 2-chlorotrityl resin in dichloromethane (DCM). React the resin with the desired Fmoc-protected amino acid in the presence of DIPEA.[13]
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.[13]
- Peptide Elongation (if applicable): Repeat steps 1 and 2 to build a di- or tripeptide on the resin.
- Coupling of Ferrocene Moiety: Couple rac-N-Fmoc-2-aminomethyl-1-ferrocenecarboxylic acid to the N-terminus of the resin-bound peptide using HOBt and DIC as coupling agents.
 [13]
- Fmoc Deprotection: Remove the Fmoc group from the ferrocene moiety with 20% piperidine in DMF.
- Coupling of Methotrexate: Conjugate Methotrexate (acid form) to the free amine of the ferrocenyl-peptide resin using HOBt and DIC.[13]
- Cleavage from Resin: Cleave the final product from the resin using a mixture of trifluoroacetic acid, triisopropylsilane, and water.[13]
- Purification and Characterization: Isolate and purify the product by preparative HPLC.
 Confirm the structure using NMR and HPLC-mass spectrometry.[13]



Signaling Pathways and Experimental Workflows

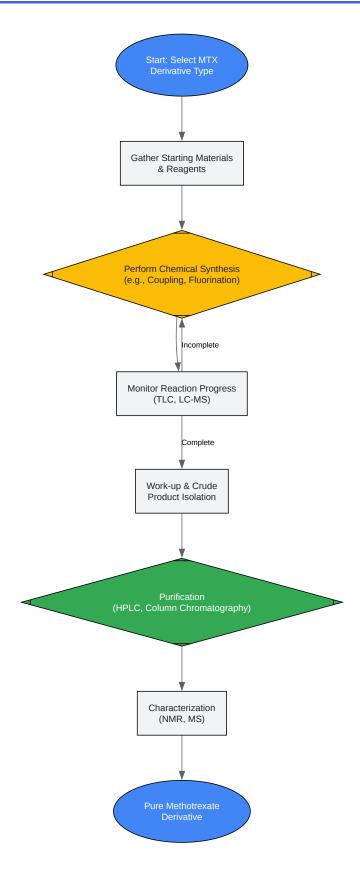
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Methotrexate and a general experimental workflow for its derivative synthesis.



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Caption: Methotrexate's mechanism of action via DHFR inhibition.

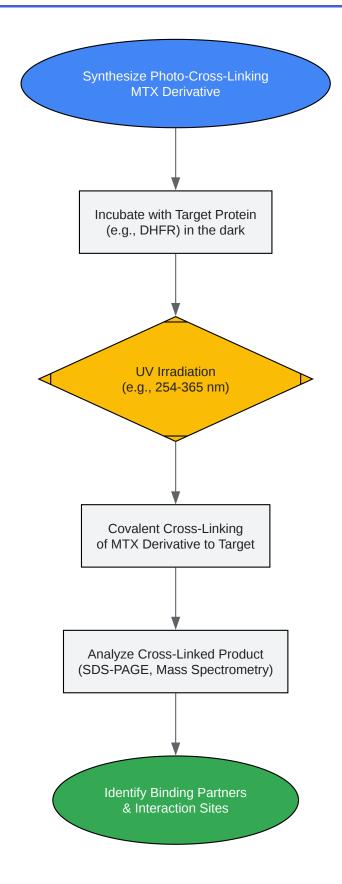




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Caption: General workflow for synthesizing Methotrexate derivatives.





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Caption: Experimental workflow for photo-affinity labeling.







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